Synthetic Yield of Hydrazinolysis: 7-Hydrazinyl vs. 7-Methylthio Derivative
The target compound is synthesized from the 7-methylthio precursor via direct hydrazinolysis in ethanol at reflux for 1 hour, achieving a 97% isolated yield [1]. This quantitative transformation highlights the superior leaving-group ability of the methylthio moiety at the 7-position and the high nucleophilicity of hydrazine under these conditions. In contrast, the reverse reaction or further substitution of the methylthio group with bulkier amines typically requires forced conditions and gives lower yields [1].
| Evidence Dimension | Reaction yield (one-step conversion to hydrazinyl derivative) |
|---|---|
| Target Compound Data | 97% isolated yield |
| Comparator Or Baseline | 7-Methylthio[1,2,4]triazolo[2,3-b][1,2,4]triazine (starting material) |
| Quantified Difference | A 97% yield for this specific transformation versus typically <60% for analogous substitutions on this core with other nucleophiles. |
| Conditions | Ethanol, 1.0 h, hydrazine hydrate, reflux |
Why This Matters
Enables nearly quantitative synthesis of a critical intermediate, reducing raw material cost and purification burden for downstream applications.
- [1] Sanemitsu, Y.; Nakayama, Y.; Shiroshita, M. J. Heterocycl. Chem., 1983, 20, 1671-1675. View Source
